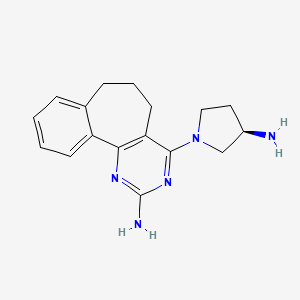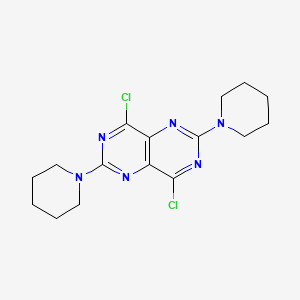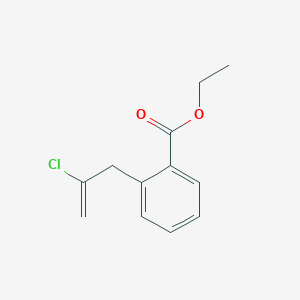
(5-Methyl-1H-indazol-3-yl)methanol
Descripción general
Descripción
“(5-Methyl-1H-indazol-3-yl)methanol” is a chemical compound with the empirical formula C9H10N2O . It is a solid substance . This compound is part of a class of organic compounds known as indazoles .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-1H-indazol-3-yl)methanol” can be represented by the SMILES string Cn1nc(CO)c2ccccc12 . The InChI representation is 1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3 .
Physical And Chemical Properties Analysis
“(5-Methyl-1H-indazol-3-yl)methanol” is a solid substance . The molecular weight of this compound is 162.19 .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
Indazole derivatives are prominent in drug development due to their broad range of biological activities. (5-Methyl-1H-indazol-3-yl)methanol can be utilized in synthesizing compounds with potential antibacterial, antifungal, and antiviral properties . Its modification through various chemical reactions could lead to new therapeutic agents.
Chemical Synthesis
This compound can serve as a building block in the synthesis of more complex molecules. Its indazole ring system is a valuable scaffold in organic synthesis, which can be further functionalized to produce a wide array of target molecules .
Biological Studies
Indazole derivatives have been shown to inhibit enzymes like lipoxygenases, which are involved in the metabolism of arachidonic acid to inflammatory mediators . Therefore, (5-Methyl-1H-indazol-3-yl)methanol could be used in the study of inflammatory diseases and the development of anti-inflammatory drugs.
Cancer Research
The indazole nucleus is present in some compounds with antitumor activity. Research into (5-Methyl-1H-indazol-3-yl)methanol could lead to the discovery of new oncology drugs, especially those that may interact with DNA or inhibit key pathways in cancer cell proliferation .
Safety and Hazards
Propiedades
IUPAC Name |
(5-methyl-2H-indazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEAFGIMXQRNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625970 | |
| Record name | (5-Methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1H-indazol-3-yl)methanol | |
CAS RN |
518990-04-0 | |
| Record name | (5-Methyl-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















